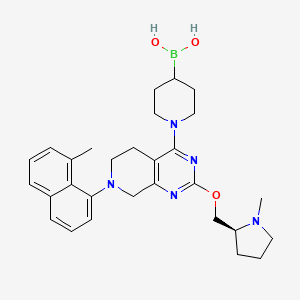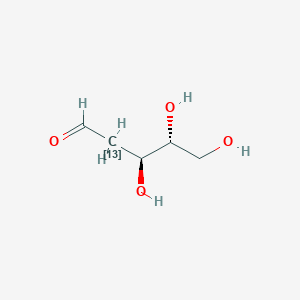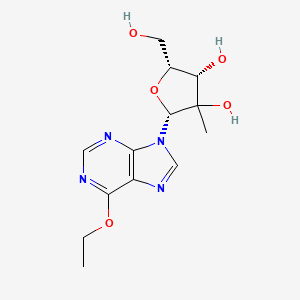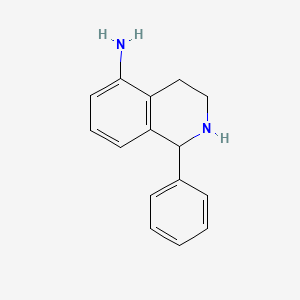
A1AR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A1AR antagonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing adenosine receptor antagonists often involve the use of nucleophilic substitution reactions, cyclization reactions, and various purification techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反応の分析
Types of Reactions
A1AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
科学的研究の応用
A1AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions such as heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
A1AR antagonist 2 exerts its effects by binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This inhibition prevents the downstream signaling pathways associated with the receptor, which include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s therapeutic potential .
類似化合物との比較
A1AR antagonist 2 is unique in its high affinity and selectivity for the A1 adenosine receptor compared to other adenosine receptor antagonists. Similar compounds include:
KW3902: Another A1 adenosine receptor antagonist with renal protective effects.
BG9928: Known for its high affinity for the A1 adenosine receptor and selectivity over other subtypes.
SLV320: Demonstrates similar pharmacological effects and is in clinical development for various indications
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and specific therapeutic applications.
特性
分子式 |
C17H12N4O |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
2-amino-4-(3-hydroxyphenyl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O/c18-10-14-15(11-5-2-1-3-6-11)20-17(19)21-16(14)12-7-4-8-13(22)9-12/h1-9,22H,(H2,19,20,21) |
InChIキー |
HLNXFOVLLWEQOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC(=CC=C3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)


![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
